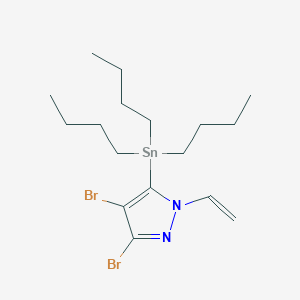![molecular formula C38H29N B14176791 N,N-diphenyl-4-[2-[4-(4-phenylphenyl)phenyl]ethenyl]aniline CAS No. 871315-65-0](/img/structure/B14176791.png)
N,N-diphenyl-4-[2-[4-(4-phenylphenyl)phenyl]ethenyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diphenyl-4-[2-[4-(4-phenylphenyl)phenyl]ethenyl]aniline is an organic compound with the molecular formula C38H29N and a molecular weight of 499.64 g/mol . This compound is known for its complex structure, which includes multiple phenyl groups and an ethenyl linkage. It is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diphenyl-4-[2-[4-(4-phenylphenyl)phenyl]ethenyl]aniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of N,N-diphenylamine with a suitable aldehyde or ketone to form an intermediate, which is then subjected to further reactions to introduce the ethenyl linkage and additional phenyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently .
化学反応の分析
Types of Reactions
N,N-diphenyl-4-[2-[4-(4-phenylphenyl)phenyl]ethenyl]aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the ethenyl linkage to an ethyl linkage, altering the compound’s properties.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce ethyl-substituted compounds .
科学的研究の応用
N,N-diphenyl-4-[2-[4-(4-phenylphenyl)phenyl]ethenyl]aniline has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
作用機序
The mechanism of action of N,N-diphenyl-4-[2-[4-(4-phenylphenyl)phenyl]ethenyl]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
N,N-diphenyl-4-(phenylethynyl)aniline: Similar structure but with an ethynyl linkage instead of an ethenyl linkage.
4,4’-bis[4-(diphenylamino)styryl]biphenyl: Contains additional styryl groups and a biphenyl core.
Uniqueness
N,N-diphenyl-4-[2-[4-(4-phenylphenyl)phenyl]ethenyl]aniline is unique due to its specific combination of phenyl groups and ethenyl linkage, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
特性
CAS番号 |
871315-65-0 |
|---|---|
分子式 |
C38H29N |
分子量 |
499.6 g/mol |
IUPAC名 |
N,N-diphenyl-4-[2-[4-(4-phenylphenyl)phenyl]ethenyl]aniline |
InChI |
InChI=1S/C38H29N/c1-4-10-32(11-5-1)34-24-26-35(27-25-34)33-22-18-30(19-23-33)16-17-31-20-28-38(29-21-31)39(36-12-6-2-7-13-36)37-14-8-3-9-15-37/h1-29H |
InChIキー |
XWBUTAQSLPYCMI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trienal](/img/structure/B14176708.png)
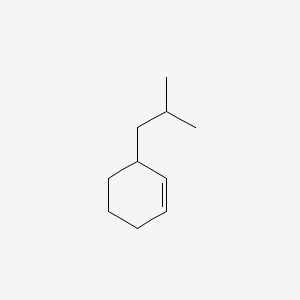
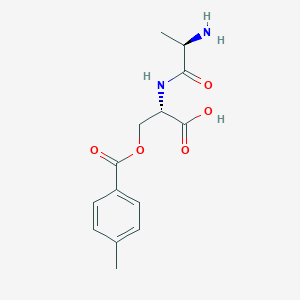
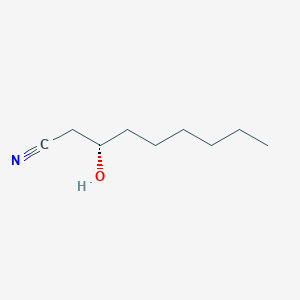
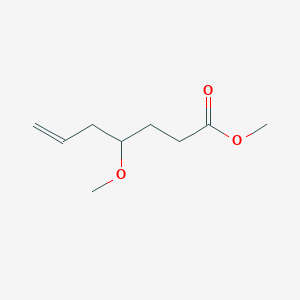
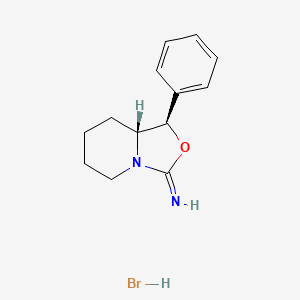

![2,6-Dimethyl-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B14176760.png)
![N,N-Dimethyl-4-[4-(trimethylsilyl)but-1-en-3-yn-1-yl]aniline](/img/structure/B14176771.png)
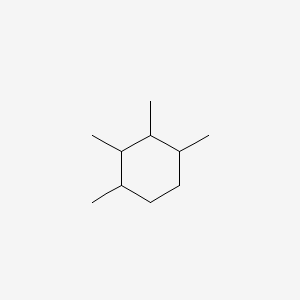
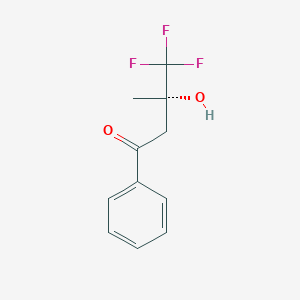
![4-Methyl-5h-pyrido[4,3-b]indol-3-amine](/img/structure/B14176782.png)
![1-Methoxy-4-[(1-phenylbut-3-en-2-yl)oxy]benzene](/img/structure/B14176787.png)
